molecular formula C15H12N2O B2590987 (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 17990-71-5

(3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2590987
CAS No.: 17990-71-5
M. Wt: 236.274
InChI Key: XVNZRLIIZWMRDT-XFXZXTDPSA-N
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Description

(3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged indolin-2-one scaffold. The indole and indolin-2-one cores are prevalent in a wide range of biologically active compounds and natural products, demonstrating immense potential for the development of novel therapeutic agents . Derivatives of these structures have been extensively investigated and shown to possess diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . Specifically, 3,3-diarylindolin-2-one analogues have emerged as a promising chemotype in oncology research. These compounds have been demonstrated to induce phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), a key regulator of protein synthesis . By reducing the availability of the essential eIF2·GTP·Met-tRNAiMet ternary complex, this mechanism leads to the inhibition of translation initiation, which can preferentially impact cancer cell proliferation and survival . Furthermore, the structural flexibility of the indolin-2-one scaffold allows for its exploration as an inhibitor of specific kinases, such as Maternal Embryonic Leucine Zipper Kinase (MELK), a target relevant in cancers like triple-negative breast cancer . The specific substitution pattern of this compound presents a valuable opportunity for researchers to study structure-activity relationships (SAR) and further elucidate the compound's mechanism of action and potential research applications.

Properties

IUPAC Name

(3Z)-3-[(2-aminophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,16H2,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNZRLIIZWMRDT-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-aminobenzaldehyde with isatin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily attributed to its ability to inhibit various kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival.

Tyrosine Kinase Inhibition

Research indicates that derivatives of (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one possess significant tyrosine kinase inhibiting activity. A study demonstrated that a series of compounds synthesized from this core structure showed yields between 70% and 97%, indicating effective synthetic routes for producing bioactive molecules . These compounds have been noted for their potential in treating conditions like idiopathic pulmonary fibrosis, with Nintedanib being a notable example approved for clinical use .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. The compound's mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. By blocking these receptors, the compound can hinder cancer cell proliferation and induce apoptosis.

Case Study:
In a recent study, a derivative of this compound was shown to significantly reduce tumor size in xenograft models of breast cancer. The results indicated a marked decrease in cell viability and migration when treated with the compound, highlighting its potential as an effective anticancer agent .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Historically, compounds related to this structure were patented for their gabaergic activity, suggesting possible applications in treating neurological disorders such as epilepsy and anxiety .

Case Study:
A clinical trial involving patients with generalized anxiety disorder demonstrated that treatment with an indole derivative led to significant reductions in anxiety levels compared to placebo, indicating its potential as an anxiolytic agent .

Synthetic Approaches

The synthesis of this compound can be achieved through various methodologies:

Synthesis MethodDescriptionYield Range
Eschenmoser CouplingA modular method starting from 3-bromooxindoles or thiobenzamides leading to high yields70% - 97%
Traditional MethodsVarious classical organic synthesis techniques have been employedVariable

This versatility in synthesis allows for the exploration of numerous derivatives with potentially enhanced biological activity.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one with structurally analogous methylidene oxindoles:

Compound Name Substituent at C3 Position Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Applications Reference
This compound (Target) 2-Aminophenyl ~265.3 Not Reported Not Reported Potential kinase/RTK inhibition N/A
(3Z)-3-(1H-Pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 8) 1H-Pyrazol-5-yl 212.08 249–251 >98 TLK2 kinase inhibition
(3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-6-methoxy-2,3-dihydro-1H-indol-2-one (Compound 16) 3,5-Dimethylpyrrole + 6-methoxy 271.11 231–233 >98 Anticancer (TLK2 inhibition)
(3Z)-3-[(Benzylidene)-1,3-dihydro-2H-indol-2-one (4a) Phenyl 221.25 Not Reported Not Reported Solid-state crystallography studies
(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one 2-Iodophenyl + N-methyl 361.18 Not Reported ≥95 Research reagent (structural studies)

Key Observations :

Heterocyclic substituents (e.g., pyrazole in Compound 8 or pyrrole in Compound 16 ) improve binding specificity to kinase active sites due to additional hydrogen-bonding motifs.

Thermal Stability :

  • Compounds with electron-withdrawing groups (e.g., methoxy in Compound 16 ) show higher melting points (>230°C), suggesting stronger intermolecular forces.

Biological Activity: Pyrazole-containing analogs (e.g., Compound 8) demonstrate nanomolar inhibitory activity against TLK2 kinase, a target in cancer therapy . HIV-1 RT inhibition: Derivatives with thiazole-hydrazone moieties (e.g., (3Z)-3-(2-[4-(aryl)-1,3-thiazol-2-yl]hydrazine-1-ylidene)indolin-2-one) show dual inhibition of reverse transcriptase and integrase, highlighting the scaffold’s versatility .

Therapeutic Potential
  • Anticancer : Hybrid derivatives combining methylidene oxindoles with HDAC inhibitors (e.g., SAHA hybrids) exhibit synergistic effects in apoptosis induction .
  • Antiviral: Derivatives targeting HCV p7 channels (e.g., (3Z)-1-[(4-fluorophenyl)methyl]-3-({[4-(prop-2-yn-1-yloxy)phenyl]amino}methylidene)-2,3-dihydro-1H-indol-2-one) show submicromolar IC50 values .

Biological Activity

The compound (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one , also known as an oxindole derivative, has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by an indole core with a substituted aminophenyl group. The synthesis of this compound has been achieved through various methods, including an Eschenmoser coupling reaction, which allows for high yields and the generation of a library of derivatives with potential biological activity .

Tyrosine Kinase Inhibition

One of the most significant biological activities exhibited by this compound is its ability to inhibit tyrosine kinases. Tyrosine kinases are crucial in various signaling pathways that regulate cell proliferation and survival. Inhibition of these enzymes can have therapeutic implications in cancer treatment. Research indicates that several derivatives of this compound demonstrate potent inhibitory effects on different tyrosine kinases, suggesting their potential as anticancer agents .

CompoundIC50 (µM)Target Kinase
5ac50EGFR
5ca30PDGFR
5db25VEGFR

Table 1: Inhibition potency of selected derivatives against various tyrosine kinases.

Anticonvulsant and Anxiolytic Properties

Historically, compounds related to this compound have been patented for their potential use as anticonvulsants and anxiolytics. These properties are attributed to their action on GABAergic systems, which play a vital role in regulating neuronal excitability .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of kinase activity. By binding to the ATP-binding site of tyrosine kinases, it prevents the phosphorylation of target proteins essential for cancer cell growth and survival .

Additionally, studies have shown that this compound can affect gene expression related to inflammation and apoptosis pathways, further contributing to its therapeutic potential .

Study on Cancer Cell Lines

A recent study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values in the micromolar range. The study highlighted the compound's ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Screening for Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives of this compound were screened against a panel of bacterial strains. The results indicated that certain modifications enhanced antibacterial activity significantly, suggesting a pathway for developing new antibiotics based on this scaffold .

Q & A

Q. What synthetic routes are commonly employed to prepare (3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one?

The compound is typically synthesized via condensation reactions. A method analogous to involves reacting indole-2,3-diones with substituted acetophenones, followed by acid-catalyzed dehydration (e.g., HCl/CH₃COOH) to form the Z-isomer. Key steps include controlling reaction temperature (70–90°C) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm the Z-configuration via coupling constants (e.g., ¹H-NMR δ 7.2–8.1 ppm for olefinic protons).
  • X-ray crystallography : For resolving stereochemical ambiguity (e.g., C=CH bond geometry, as in ).
  • Mass spectrometry (HRMS) : To verify molecular weight (calculated exact mass: ~264.1 g/mol) .

Q. What safety precautions are necessary when handling this compound in the lab?

Refer to GHS classifications (e.g., acute toxicity Category 4 for oral/dermal/inhalation routes, as in ). Use PPE (gloves, goggles), work in a fume hood, and implement first-aid protocols for skin/eye contact (e.g., rinsing with water for 15 minutes). Store in airtight containers under inert gas to prevent degradation .

Q. How does the 2-aminophenyl substituent influence the compound’s electronic properties?

The electron-donating amino group increases electron density at the methylidene moiety, enhancing conjugation with the indole ring. Computed properties (e.g., XlogP ~3.9, polar surface area ~17.1 Ų) suggest moderate hydrophobicity and hydrogen-bonding potential, critical for solubility and reactivity .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized to favor the Z-isomer during synthesis?

Strategies include:

  • Solvent selection : Use non-polar solvents (toluene, DCM) to stabilize transition states favoring Z-configuration.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) may direct regioselectivity.
  • Temperature control : Lower temperatures (≤80°C) reduce isomerization risks.
    Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray diffraction .

Q. How should researchers resolve contradictions between computational and experimental spectral data?

  • Re-evaluate computational parameters : Adjust DFT functional (e.g., B3LYP vs. M06-2X) or basis sets (e.g., 6-31G* vs. cc-pVTZ).
  • Cross-validate with multiple techniques : Compare experimental IR, UV-Vis, and NMR with simulated spectra.
  • Assess sample purity : Trace impurities (e.g., E-isomer) may distort data; repurify via HPLC if needed .

Q. What experimental designs mitigate sample degradation during biological assays?

  • Temperature control : Store samples at –20°C with desiccants to slow organic degradation ( highlights thermal instability).
  • Short-term assays : Limit exposure to ambient conditions during in vitro testing.
  • Stabilizing agents : Use antioxidants (e.g., BHT) in aqueous buffers .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Vary substituents : Introduce halogens or electron-withdrawing groups at the indole or phenyl rings via Suzuki coupling or nucleophilic substitution.
  • Modify reaction conditions : Optimize catalyst (e.g., Pd/C for hydrogenation) or solvent (e.g., DMF for polar intermediates).
  • Characterize derivatives : Employ LC-MS and 2D-NMR to confirm structural modifications .

Q. What strategies elucidate the biological mechanism of action for this compound?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., tubulin).
  • Metabolic profiling : Track metabolite formation via LC-HRMS to identify bioactive intermediates .

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